1-Bromonaphthalene-2-sulfonyl chloride chemical properties
1-Bromonaphthalene-2-sulfonyl chloride chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-Bromonaphthalene-2-sulfonyl chloride
Abstract
This technical guide provides a comprehensive overview of the anticipated chemical and physical properties of 1-Bromonaphthalene-2-sulfonyl chloride. As a specialized organic compound, it holds significant potential as a versatile intermediate in the fields of medicinal chemistry and materials science. This document consolidates predicted data based on the known characteristics of its constituent functional groups—the bromonaphthalene core and the sulfonyl chloride moiety—and draws analogies from closely related isomers. It is designed to serve as an essential resource for researchers, scientists, and professionals in drug development, offering insights into its synthesis, reactivity, spectroscopic profile, and safe handling protocols. While direct literature data for this specific isomer is limited, this guide constructs a robust profile through established chemical principles and data from analogous compounds.[1]
Introduction and Strategic Overview
1-Bromonaphthalene-2-sulfonyl chloride, with the molecular formula C₁₀H₆BrClO₂S, is a bifunctional aromatic compound. Its strategic importance in synthetic chemistry stems from two key reactive sites: the highly reactive sulfonyl chloride group and the versatile carbon-bromine bond on the naphthalene ring. The sulfonyl chloride is a powerful electrophile, readily reacting with nucleophiles such as amines and alcohols to form stable sulfonamides and sulfonate esters, respectively. These sulfonamide motifs are prevalent in a wide array of pharmaceuticals, including antibacterial agents and diuretics.[2]
Simultaneously, the bromine atom can be leveraged for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the elaboration of the naphthalene core.[3][4] This dual reactivity makes 1-Bromonaphthalene-2-sulfonyl chloride a valuable building block for creating complex molecular architectures and libraries of compounds for drug discovery screening.
The precise positioning of the bromo and sulfonyl chloride groups at the 1 and 2 positions, respectively, influences the electronic and steric environment of the molecule, which in turn dictates its specific reactivity compared to other isomers.[3] This guide will explore these nuances, providing a predictive but scientifically grounded framework for its application.
Physicochemical Properties: A Predictive Analysis
Direct experimental data for 1-Bromonaphthalene-2-sulfonyl chloride is not extensively available.[1] However, its properties can be reliably predicted by analyzing its isomers and the parent compound, 1-bromonaphthalene.
| Property | Predicted Value / Description | Rationale / Comparative Data Source |
| Molecular Formula | C₁₀H₆BrClO₂S | Based on structure.[1] |
| Molecular Weight | 305.58 g/mol | Calculated value, consistent with isomers.[5][6] |
| Appearance | White to light yellow crystalline solid. | Sulfonyl chlorides are typically solids.[7][8] |
| Melting Point | Expected in the range of 90-110 °C. | Based on the melting point of 4-bromonaphthalene-1-sulfonyl chloride (99-100 °C).[6] |
| Solubility | Insoluble in water; soluble in aprotic organic solvents (e.g., Dichloromethane, THF, Toluene). | Typical for aryl sulfonyl chlorides. Insoluble in water due to its nonpolar aromatic core. |
| Stability | Moisture-sensitive. Reacts with water to hydrolyze into the corresponding sulfonic acid. Should be stored under an inert, dry atmosphere. | A characteristic property of sulfonyl chlorides.[7][8] |
Proposed Synthetic Pathway
The synthesis of 1-Bromonaphthalene-2-sulfonyl chloride can be logically designed as a two-step process starting from the readily available 1-bromonaphthalene. The key challenge lies in controlling the regioselectivity of the sulfonation step.
Caption: Proposed two-step synthesis of 1-Bromonaphthalene-2-sulfonyl chloride.
Step 1: Electrophilic Sulfonation of 1-Bromonaphthalene
This step involves the reaction of 1-bromonaphthalene with a sulfonating agent, such as fuming sulfuric acid (oleum). The regiochemical outcome is critical. In the sulfonation of naphthalene derivatives, the electrophilic attack at the alpha-position (C4 or C5) is generally kinetically favored at lower temperatures, while the beta-position (C2, C3, C6, or C7) is thermodynamically favored at higher temperatures. Therefore, to favor the formation of the 2-sulfonic acid derivative, the reaction should be conducted at an elevated temperature.
Experimental Protocol (Proposed):
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In a fume hood, cautiously add 1-bromonaphthalene (1 equivalent) to an excess of concentrated sulfuric acid at 0 °C.[2]
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Slowly warm the mixture and then heat to approximately 160 °C for several hours to favor the thermodynamically stable 2-sulfonic acid product.
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Monitor the reaction progress using an appropriate technique (e.g., TLC or HPLC).
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After completion, cool the reaction mixture and carefully pour it onto crushed ice to precipitate the sulfonic acid product.
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Collect the solid product by vacuum filtration and wash with cold water.
Step 2: Conversion to Sulfonyl Chloride
The isolated sulfonic acid is then converted to the more reactive sulfonyl chloride. This is a standard transformation in organic chemistry.
Experimental Protocol (Proposed):
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Place the dry 1-Bromonaphthalene-2-sulfonic acid (1 equivalent) in a round-bottom flask equipped with a reflux condenser and a gas trap.
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Add thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) (2-3 equivalents) in a suitable solvent like toluene.[2]
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Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by the cessation of HCl or SO₂ gas evolution.
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After cooling, carefully quench the excess chlorinating agent.
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The product can be isolated by removing the solvent under reduced pressure and purified by recrystallization or column chromatography.
Chemical Reactivity and Synthetic Utility
The utility of 1-Bromonaphthalene-2-sulfonyl chloride lies in the orthogonal reactivity of its two functional groups.
Sources
- 1. PubChemLite - 1-bromonaphthalene-2-sulfonyl chloride (C10H6BrClO2S) [pubchemlite.lcsb.uni.lu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemscene.com [chemscene.com]
- 6. 4-bromonaphthalene-1-sulfonyl chloride | 63279-36-7 [sigmaaldrich.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. CAS 63279-36-7: 4-Bromo-1-naphthalenesulfonyl chloride [cymitquimica.com]
1-Bromonaphthalene-2-sulfonyl chloride
Tetrahedral Intermediate (Transient)
Sulfonamide Product
